molecular formula C22H17N5O5 B11525431 2-Amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11525431
M. Wt: 431.4 g/mol
InChI Key: ZJTCOUCHLSFHJV-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 2-Amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

    Structure: It contains a quinoline core (hexahydroquinoline) with substituentsan amino group, two nitrophenyl groups, and a cyano group.

    Purpose: This compound has applications in various fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, nitration, and amidation reactions.

    Key Steps:

Industrial Production::
  • Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods.
  • Solvents: Commonly used solvents include THF, CH₂Cl₂, and DMF.

    Purification: Preparative chromatography and recrystallization yield high-purity material.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Reagents: Sodium borohydride (for reduction), strong bases (for amidation), and Lewis acids (for cyclization).

    Major Products: Depending on reaction conditions, products include regioisomers and diastereomers.

Scientific Research Applications

    Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anticancer).

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the synthesis of complex molecules.

Mechanism of Action

    Targets: Interacts with specific cellular receptors or enzymes.

    Pathways: Modulates biochemical pathways (e.g., signal transduction, metabolic processes).

Comparison with Similar Compounds

    Uniqueness: Its hexahydroquinoline scaffold with multiple substituents sets it apart.

    Similar Compounds: Related compounds include other quinolines, but none with precisely this arrangement.

Properties

Molecular Formula

C22H17N5O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-amino-1-(2-nitrophenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H17N5O5/c23-12-15-20(13-5-3-6-14(11-13)26(29)30)21-18(9-4-10-19(21)28)25(22(15)24)16-7-1-2-8-17(16)27(31)32/h1-3,5-8,11,20H,4,9-10,24H2

InChI Key

ZJTCOUCHLSFHJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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